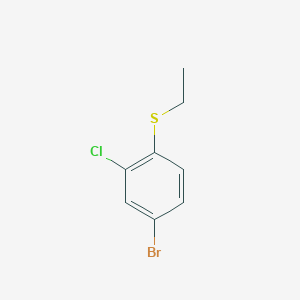

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYKZFAVOVELEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310947-47-7 | |

| Record name | 4-bromo-2-chloro-1-(ethylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Bromo 2 Chloro 1 Ethylsulfanyl Benzene and Analogous Systems

Strategies for Carbon-Sulfur Bond Formation in Aromatic Systems

The primary strategies for forging C-S bonds in aromatic compounds like 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene involve the reaction of an aryl electrophile with a sulfur-containing nucleophile.

Nucleophilic aromatic substitution (SNAr) is a principal pathway for synthesizing aryl thioethers. This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, such as the chloro and bromo substituents present in the target compound's precursors. libretexts.orglibretexts.org The mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group (a halide in this case), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgacsgcipr.org Subsequent loss of the leaving group restores the aromaticity and yields the final thioether product.

The most direct SNAr approach for introducing an ethylsulfanyl group is the reaction of an appropriate aryl halide with an ethanethiolate salt, such as sodium or potassium ethanethiolate. For the synthesis of this compound, a potential precursor like 4-bromo-1,2-dichlorobenzene (B103151) or 1,4-dibromo-2-chlorobenzene (B1299774) could be treated with an ethanethiolate. The reaction is typically performed in a polar aprotic solvent like DMF, DMAc, or NMP in the presence of a base to generate the thiolate anion from ethanethiol. acsgcipr.orgnih.gov The halogen atoms on the ring activate it for nucleophilic attack, facilitating the displacement of one of the halides by the thiolate nucleophile. libretexts.org

| Aryl Halide Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |

| Heteroaryl Halides (Cl, Br) | Various Thiols | K₂CO₃ | DMAc | rt-100 | Heteroaryl Thioethers | nih.gov |

| Unactivated Aryl Halides | Thiolate Ions | - | HMPA | - | Aryl Thioethers | acs.org |

| Activated Aryl Halides | Thiols | Alkali Hydroxide (B78521) | - | - | Unsymmetrical Thioethers | researchgate.net |

As an alternative to foul-smelling and easily oxidized thiols, disulfides like diethyl disulfide can serve as the sulfur source. These reactions often require specific conditions to cleave the disulfide bond and generate a reactive sulfur nucleophile. For instance, using a reducing agent like magnesium metal in the presence of a copper catalyst can enable the one-pot synthesis of unsymmetrical diaryl sulfides from aryl iodides and diphenyl dichalcogenides. researchgate.net Under visible-light photoredox conditions, aryl iodides can also couple with disulfides at room temperature without the need for transition metals. researchgate.net

| Aryl Halide | Sulfur Source | Catalyst/Conditions | Product Type | Reference |

| Aryl Iodides | Diphenyl Disulfide | CuI or Cu₂O, Mg | Unsymmetrical Diaryl Sulfide (B99878) | researchgate.net |

| Aryl Iodides | Disulfides | Visible Light, No Metal | Aryl Sulfides | researchgate.net |

While transition-metal catalysis is a common method for C-S bond formation, several transition-metal-free approaches have been developed. nih.gov These methods are advantageous as they avoid potential metal contamination in the final product. One such strategy involves the acid-mediated coupling of thiols or thioethers with diaryliodonium salts. organic-chemistry.orgcapes.gov.bracs.org This approach operates under acidic conditions, offering a different functional group tolerance compared to traditional base-mediated methods. acs.org For activated aryl halides, base-mediated SNAr reactions can proceed efficiently without a metal catalyst, particularly in polar aprotic solvents. acsgcipr.org

| Reactants | Conditions | Product | Key Feature | Reference |

| Thiols/Thioethers + Diaryliodonium Salts | Trifluoroacetic Acid (TFA), 1,4-Dioxane | Aryl Sulfides | Acid-mediated, metal-free | organic-chemistry.orgcapes.gov.bracs.org |

| Sodium Arylsulfinates + TMSCF₃ | PPh₃, I₂ | Aryl Trifluoromethyl Thioethers | Indirect trifluoromethylthiolation | acs.org |

| Aryl Halides + Thiols | Base (e.g., K₂CO₃) | Aryl Thioethers | Base-mediated SNAr | researchgate.net |

Xanthate salts, such as potassium O-ethyl xanthate (EtOCS₂K), are excellent, odorless, and stable thiol surrogates for the synthesis of thioethers. mdpi.comresearchgate.net They can react with aryl halides under transition-metal-free and base-free conditions to generate aryl thioethers. mdpi.com The reaction likely proceeds through the initial nucleophilic substitution to form an S-aryl O-alkylxanthate intermediate, which can then react further to yield the thioether. acs.org This method has a broad substrate scope and tolerates a variety of functional groups. mdpi.comresearchgate.net For instance, reacting an alkyl halide with potassium O-ethyl xanthate in DMSO at 100 °C can produce the corresponding thioether in good yield. mdpi.com

| Reactants | Conditions | Product Type | Key Advantage | Reference |

| Alkyl/Aryl Halides + ROCS₂K | DMSO, 100 °C | Alkyl/Aryl Thioethers | Odorless, stable thiol surrogate | mdpi.comresearchgate.net |

| Diaryliodonium Salts + Xanthate Salts | - | Alkyl Aryl Thioethers | Operationally simple, thiol-free | acs.org |

| Aryl Halides + EtOCS₂K | CuO nanoparticles | Unsymmetrical Sulfides | Recyclable catalyst, ligand-free | organic-chemistry.org |

Electrosynthesis has emerged as a powerful and sustainable tool for organic chemistry, enabling cross-coupling reactions without the need for stoichiometric chemical reductants. researchgate.netacs.org In an electrochemical C-S cross-coupling, an aryl halide can be reduced at the cathode to generate a reactive intermediate that subsequently couples with a sulfur electrophile or nucleophile. This method allows for precise control over the reaction potential. acs.org

For instance, the cross-electrophile coupling of aryl and alkyl halides can be achieved using electricity. researchgate.netnih.gov Synergistic catalysis, such as a dual nickel/cobalt system, can be employed for three-component carbonylative coupling of aryl halides, alkyl halides, and carbon monoxide to form ketones, highlighting the potential for complex electrochemical transformations. acs.org This approach is highly sustainable and offers a pathway for forging C-S bonds under mild conditions. acs.org

| Reaction Type | Catalysts | Key Features | Reference |

| Cross-Electrophile Coupling | Transition-metal-free | Selective cathodic reduction of alkyl halide | researchgate.netnih.gov |

| Carbonylative Cross-Electrophile Coupling | Synergistic Ni/Co | Modular synthesis of unsymmetric ketones | acs.org |

| Dehydrogenative C-S Cross-Coupling | Undivided electrolytic conditions | Synthesis of 2-aminobenzothiazoles | acs.org |

Nucleophilic Aromatic Substitution Approaches for Ethylsulfanyl Introduction

Regioselective Halogenation and Sequential Functionalization of Benzene (B151609) Ring Systems

Regioselectivity is a cornerstone of synthesizing complex aromatic molecules. The ability to selectively place substituents at desired positions on the benzene ring is crucial for avoiding the formation of isomeric mixtures and ensuring high yields of the target compound.

The introduction of bromine and chlorine onto a benzene ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comchemguide.co.uk However, when multiple halogens are introduced, or when other substituents are already present, controlling the regiochemistry becomes a significant challenge. The directing effects of the substituents play a paramount role. For instance, the ethylsulfanyl group (-SEt) in a precursor like 1-(ethylsulfanyl)benzene is an ortho-, para-director. This means it activates the positions ortho (C2, C6) and para (C4) to the sulfur atom, directing incoming electrophiles like Br+ or Cl+ to these sites.

Conversely, halogens themselves are deactivating yet ortho-, para-directing. This dual nature arises because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect, making the ring less reactive than benzene, but the resonance effect still directs incoming electrophiles to the ortho and para positions. wikipedia.org

In a molecule that already contains a chlorine atom, such as 2-chloro-1-(ethylsulfanyl)benzene, the introduction of bromine would be directed by both the chloro and the ethylsulfanyl groups. The powerful ortho-, para-directing nature of the ethylsulfanyl group would likely direct the incoming bromine to the para position, yielding the desired this compound. The choice of catalyst and reaction conditions is also critical. Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are often used to polarize the halogen molecule (e.g., Br₂ or Cl₂), making it a more potent electrophile. masterorganicchemistry.comchemguide.co.ukswun.edu.cn

| Reaction Type | Reagents | Catalyst | Typical Product(s) |

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Bromobenzene chemguide.co.uk |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Chlorobenzene youtube.com |

| Iodination | I₂ | HNO₃ or CuCl₂ | Iodobenzene libretexts.org |

This table presents common reagents for the electrophilic halogenation of benzene.

For highly substituted and unsymmetrical benzene derivatives, a "programmed" or sequential approach is necessary to ensure the correct placement of each group. nagoya-u.ac.jp Such strategies often involve multi-step syntheses where functional groups are introduced in a specific order based on their directing effects and reactivity. sciencedaily.comdocsity.com

Researchers at Nagoya University have developed innovative methods for the programmed synthesis of molecules with five or six different substituents. nagoya-u.ac.jpinnovations-report.com One groundbreaking strategy involves using thiophene (B33073) as a starting template. nagoya-u.ac.jpinnovations-report.com Through a series of metal-catalyzed C-H activation and coupling reactions, a multi-substituted thiophene is constructed. This intermediate then undergoes a cycloaddition reaction to form the desired hexa-substituted benzene derivative. nagoya-u.ac.jpinnovations-report.com This approach allows for the controlled, "at-will" synthesis of complex aromatic structures that are otherwise difficult to access. nagoya-u.ac.jp While focused on aryl groups, the principles of sequential, controlled additions are broadly applicable to the synthesis of complex molecules like this compound.

Synthetic Routes to Structurally Related Halogenated Phenyl Ethers and Alkylbenzenes

The synthetic principles for creating this compound are shared with the synthesis of analogous compounds like halogenated phenyl ethers and alkylbenzenes. These routes often rely on fundamental reactions in organic chemistry.

Electrophilic aromatic substitution is the most direct method for introducing halogens onto an aromatic ring. wikipedia.org The reaction involves an electrophile (e.g., Br⁺) attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For benzene to react with halogens like bromine or chlorine, a Lewis acid catalyst is typically required to increase the electrophilicity of the halogen. chemguide.co.uklibretexts.org

The general mechanism involves three key steps:

Activation of the electrophile: The Lewis acid catalyst polarizes the Br-Br or Cl-Cl bond, creating a stronger electrophile. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The π-electron system of the benzene ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A weak base removes a proton from the carbon bearing the new halogen, restoring the ring's aromaticity. masterorganicchemistry.comlibretexts.org

This fundamental reaction is the basis for producing a wide array of halogenated aromatic compounds.

The Friedel-Crafts reactions are a powerful set of tools for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. libretexts.orgbyjus.com A major limitation is the propensity for the intermediate carbocation to undergo rearrangement to a more stable form, potentially leading to a mixture of products. chemistrysteps.com

Friedel-Crafts Acylation involves reacting an aromatic ring with an acyl chloride or acid anhydride, also with a Lewis acid catalyst. byjus.com This reaction introduces a ketone or aldehyde functionality. A key advantage of acylation is that the acylium ion intermediate does not rearrange. chemistrysteps.com Furthermore, the resulting acyl group is deactivating, which prevents polyacylation.

To obtain an alkylbenzene from acylation, the carbonyl group of the resulting ketone can be reduced to a methylene (B1212753) (-CH₂-) group. Two common methods for this reduction are:

Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

Wolff-Kishner Reduction: Uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (KOH). wikipedia.org

This two-step acylation-reduction sequence is a reliable method for introducing straight-chain alkyl groups onto an aromatic ring without rearrangement. chemistrysteps.comorganic-chemistry.org This strategy is documented in patents for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an analog of the target compound. google.comgoogle.com The synthesis starts with 5-bromo-2-chlorobenzoic acid, which is converted to its acyl chloride. This intermediate then undergoes a Friedel-Crafts reaction with phenetole, followed by an in situ reduction to yield the final product. google.comgoogle.com

| Reaction | Reactants | Reagents/Catalyst | Intermediate | Final Product |

| Friedel-Crafts Acylation | Benzene + Acetyl Chloride | AlCl₃ | Acylium ion | Acetophenone |

| Clemmensen Reduction | Acetophenone | Zn(Hg), HCl | - | Ethylbenzene |

| Wolff-Kishner Reduction | Acetophenone | H₂NNH₂, KOH, heat | - | Ethylbenzene |

This table outlines the acylation-reduction pathway for synthesizing alkylbenzenes.

For the synthesis of aromatic ethers (alkoxybenzenes), the Williamson ether synthesis is a classic and widely used method. This reaction involves the O-alkylation of a phenol (B47542). mdpi.com In this nucleophilic substitution reaction, the phenolic proton is first removed by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., ethyl iodide) to form the ether.

The alkylation of phenol derivatives can also be achieved using other alkylating agents like dimethyl ether or various alcohols in the presence of an acid catalyst. mdpi.comresearchgate.netrsc.org The reaction conditions, such as temperature and the nature of the catalyst, can influence whether O-alkylation (forming an ether) or C-alkylation (forming an alkylphenol) is favored. researchgate.netrepec.org This methodology is crucial for synthesizing precursors and analogs that contain ether linkages.

Optimization of Reaction Conditions and Yield for Haloaryl Thioether Synthesis

The synthesis of haloaryl thioethers, including this compound, is a nuanced process where the optimization of reaction conditions is paramount to achieving high yields and purity. Research into the formation of carbon-sulfur (C-S) bonds has identified several key parameters that significantly influence the outcome of the synthesis. These parameters include the choice of catalyst, ligand, base, solvent, reaction temperature, and time. The optimization of these factors is crucial for overcoming the challenges associated with the reactivity of both the haloaryl and the thiol components.

Catalyst and Ligand Systems

Transition metal catalysis, particularly with palladium and copper, is a cornerstone of modern C-S cross-coupling reactions. The choice of the metallic center and its associated ligands dictates the efficiency and selectivity of the catalytic cycle.

In copper-catalyzed systems, the optimization of the ligand-to-metal ratio can have a dramatic effect on the reaction yield. For instance, in the synthesis of a thioether from a secondary aryl alcohol, a study demonstrated that a high ratio of copper to a 1,10-phenanthroline (B135089) (phen) ligand was crucial. nih.gov When the amount of ligand was reduced, creating a Cu:phen ratio of 2:1, the yield of the thioether product significantly improved from 43% to 93%. nih.gov This suggests that an excess of the ligand can sometimes be detrimental to the catalytic activity, possibly by forming inactive catalyst complexes.

The nature of the copper salt itself can also be a factor. In the same study, various copper salts were screened, including CuSO₄, Cu(OAc)₂, CuCl, and CuI. nih.gov While CuSO₄ proved to be the most effective, the other salts resulted in significantly lower yields, highlighting the importance of the counter-ion in the catalytic system. nih.gov

The development of heterogeneous catalysts, such as copper single-atom catalysts on a graphitic carbon nitride matrix, represents an advancement in sustainable thioether synthesis. These systems combine the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. Optimization of reaction conditions for such catalysts involves screening solvents and bases to maximize yield.

Influence of Base and Solvent

The choice of base and solvent is critical in facilitating the deprotonation of the thiol and in stabilizing the intermediates in the catalytic cycle. A variety of bases have been explored in haloaryl thioether synthesis, with their efficacy often being dependent on the specific catalytic system and substrates.

In a copper-catalyzed synthesis of a thioether from an aryl alcohol, several bases were tested, including K₂CO₃, Cs₂CO₃, and K₃PO₄. nih.gov K₂CO₃ was found to be the optimal base, leading to a significantly higher yield compared to the others. nih.gov This illustrates the sensitivity of the reaction to the nature of the base.

The solvent plays a crucial role in dissolving the reactants and catalyst, as well as in influencing the reaction kinetics. In the aforementioned copper-catalyzed reaction, dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent, outperforming dimethylformamide (DMF) and toluene. nih.gov Similarly, in a study on the synthesis of thioethers using xanthates, DMSO was also identified as the optimal solvent, leading to a substantial increase in yield compared to other solvents like o-xylene. mdpi.com

Effect of Temperature and Reaction Time

Reaction temperature and duration are fundamental parameters that need to be carefully optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and decomposition of the catalyst or reactants.

In a study on the synthesis of 3-(ethylthio)pyridine (B13668858), the reaction time was found to be a critical factor. An initial reaction time of 24 hours at 150 °C afforded the product in a 37% yield. mdpi.com By extending the reaction time to 36 hours, a significant improvement in the yield was observed. mdpi.com This highlights that for certain systems, a longer reaction time is necessary to drive the reaction to completion.

The interplay between temperature and time is crucial. For instance, in the synthesis of a dialkyl thioether, an initial condition of 150 °C for 1 hour in DMSO gave a 91% yield. mdpi.com However, by lowering the temperature to 100 °C while maintaining the 1-hour reaction time, the yield could be further improved to 96%. mdpi.com This demonstrates that an optimal temperature exists that maximizes the yield while minimizing potential side reactions that might occur at higher temperatures.

The following interactive data tables summarize the findings from optimization studies on analogous haloaryl thioether synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of a Diaryl Thioether from 1-(2-nitrophenyl)ethanol (B14764) and Diphenyldisulfane nih.gov

| Entry | Cu Salt | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄ | phen | K₂CO₃ | DMSO | 140 | 12 | 33 |

| 2 | CuSO₄ | phen | K₂CO₃ | DMF | 140 | 12 | 27 |

| 3 | CuSO₄ | phen | K₂CO₃ | Toluene | 140 | 12 | 0 |

| 4 | CuSO₄ | phen | Cs₂CO₃ | DMSO | 140 | 12 | 15 |

| 5 | CuSO₄ | phen | K₃PO₄ | DMSO | 140 | 12 | 20 |

| 6 | Cu(OAc)₂ | phen | K₂CO₃ | DMSO | 140 | 12 | 25 |

| 7 | CuCl | phen | K₂CO₃ | DMSO | 140 | 12 | 10 |

| 8 | CuI | phen | K₂CO₃ | DMSO | 140 | 12 | 12 |

| 9 | CuSO₄ (30 mol%) | phen | K₂CO₃ | DMSO | 140 | 12 | 43 |

| 10 | CuSO₄ | phen (10 mol%) | K₂CO₃ | DMSO | 140 | 12 | 93 |

Table 2: Optimization of Reaction Conditions for the Synthesis of 3-(ethylthio)pyridine from 3-iodopyridine (B74083) and Potassium Ethyl Xanthate mdpi.com

| Entry | Time (h) | Yield (%) |

| 1 | 24 | 37 |

| 2 | 30 | 55 |

| 3 | 36 | 78 |

Table 3: Optimization of Solvent for the Synthesis of a Dialkyl Thioether mdpi.com

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | 150 | 1 | 77 |

| 2 | o-xylene | 150 | 1 | trace |

| 3 | 1,4-dioxane | 150 | 1 | 35 |

| 4 | Toluene | 150 | 1 | 25 |

| 5 | DMSO | 150 | 1 | 91 |

| 6 | DMSO | 100 | 1 | 96 |

These findings from analogous systems underscore the multifaceted nature of optimizing haloaryl thioether synthesis. Achieving high yields for a specific compound like this compound would necessitate a systematic investigation of these parameters, likely starting from conditions known to be effective for structurally similar di-halogenated aromatic substrates.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 1 Ethylsulfanyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a primary tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethylsulfanyl group. The substitution pattern on the benzene (B151609) ring—with bromo, chloro, and ethylsulfanyl groups—leads to a specific set of signals for the three aromatic protons. The ethyl group will present a characteristic quartet and triplet pattern.

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents. The sulfur atom of the ethylsulfanyl group is electron-donating, while the bromine and chlorine atoms are electron-withdrawing. This results in a predictable downfield or upfield shift for the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (adjacent to Cl) | 7.2 - 7.4 | Doublet (d) | ~8-9 |

| Aromatic H (adjacent to Br) | 7.4 - 7.6 | Doublet of doublets (dd) | ~8-9, ~2-3 |

| Aromatic H (between Cl and S) | 7.0 - 7.2 | Doublet (d) | ~2-3 |

| Methylene (B1212753) (-CH₂-) | 2.8 - 3.0 | Quartet (q) | ~7-8 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show six signals for the aromatic carbons and two signals for the aliphatic carbons of the ethyl group. The chemical shifts are significantly affected by the attached substituents. Carbons bonded to electronegative halogens (Br, Cl) or sulfur will be shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-S | 135 - 140 |

| C-Cl | 130 - 135 |

| C-H (aromatic) | 125 - 135 (3 signals) |

| C-Br | 115 - 120 |

| Methylene (-CH₂-) | 25 - 30 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include the coupling between adjacent aromatic protons and the coupling between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to assign the -CH₂- and -CH₃- signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the substitution pattern on the benzene ring. For instance, correlations would be expected between the methylene protons and the aromatic carbon attached to the sulfur (C-S), as well as the adjacent aromatic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The spectrum of this compound will be dominated by vibrations from the substituted benzene ring and the ethyl group.

Aromatic C-H Stretching: Strong absorptions are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring. libretexts.org

Aliphatic C-H Stretching: Absorptions corresponding to the methyl and methylene groups of the ethylsulfanyl moiety are expected in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of sharp bands in the 1600-1450 cm⁻¹ region. uenr.edu.gh

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring are expected in the 900-675 cm⁻¹ range, and their exact position can help confirm the substitution pattern. libretexts.org

The presence of chloro, bromo, and ethylsulfanyl substituents gives rise to characteristic low-frequency vibrations.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected to produce a strong band in the 850-550 cm⁻¹ region. orgchemboulder.com For aromatic chlorides, this band is often found around 700-800 cm⁻¹. uenr.edu.gh

Carbon-Bromine (C-Br) Stretching: The C-Br stretch occurs at a lower frequency than the C-Cl stretch due to the heavier mass of bromine. This vibration typically appears in the 690-515 cm⁻¹ range. orgchemboulder.com In aromatic bromo compounds, the C-Br stretching vibrations are generally observed in the 650-395 cm⁻¹ region. researchgate.net

Carbon-Sulfur (C-S) Stretching: The C-S stretching vibration for thioethers (R-S-R') is typically weaker than C-O stretches and is found in the 700-600 cm⁻¹ range. researchgate.net This band can sometimes be difficult to identify due to its weakness and position in the fingerprint region.

Table 3: Summary of Expected IR/Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 850 - 550 |

| C-S Stretch | 700 - 600 |

Based on a thorough search of scientific literature and chemical databases, specific experimental data for the mass spectrometry fragmentation pathways and a complete single-crystal X-ray crystallographic analysis of this compound are not publicly available. While PubChem lists predicted mass-to-charge ratios for various adducts of the molecule, it explicitly notes that no literature data is available for this compound. uni.lu

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specified outline, as this would require non-existent research findings, such as specific fragmentation ions, bond lengths, bond angles, and details of the crystal packing. Generating such data would be speculative and would not meet the required standards of scientific accuracy.

To fulfill the user's request, published research containing the following would be necessary:

Mass Spectrometry: An experimental mass spectrum of this compound, preferably from a high-resolution instrument using techniques like Electron Ionization (EI) to induce fragmentation. This would allow for the identification of the molecular ion peak and subsequent fragment ions, from which fragmentation pathways could be elucidated. General fragmentation patterns for aromatic halides and sulfides are known—typically involving the loss of the halogen or cleavage of the alkyl group from the sulfur atom—but specific pathways and ion abundances for this particular molecule are not documented. miamioh.edu

X-ray Crystallography: A solved crystal structure of this compound deposited in a crystallographic database like the Cambridge Structural Database (CSD). Such a file would contain the precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles could be measured. It would also define the unit cell and the arrangement of molecules within it, allowing for a detailed analysis of the molecular conformation and any intermolecular interactions, such as C-H···π or halogen-halogen contacts, which are common in similar halogenated aromatic compounds. researchgate.net

Without these foundational experimental results, the sections on fragmentation pathways, analysis of molecular geometry, conformation, and crystal packing cannot be written.

Advanced Applications and Derivatization of 4 Bromo 2 Chloro 1 Ethylsulfanyl Benzene in Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups—bromo, chloro, and ethylsulfanyl—on the benzene (B151609) ring makes 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene a highly versatile building block in organic synthesis. This trifunctional nature allows for a programmed and sequential introduction of various substituents, paving the way for the construction of highly complex and multi-substituted aromatic compounds. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the modifiable sulfur linkage, provides synthetic chemists with a powerful tool for intricate molecular engineering.

The bromo and chloro substituents serve as handles for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions, including but not limited to Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The ability to selectively activate one halogen over the other is a key feature that enhances the synthetic utility of this compound, allowing for a stepwise and controlled elaboration of the aromatic core.

For instance, the more reactive C-Br bond can be selectively functionalized via palladium-catalyzed cross-coupling reactions while leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is crucial for the synthesis of polysubstituted aromatic compounds with precisely defined substitution patterns, which are often key scaffolds in pharmaceuticals, agrochemicals, and materials science.

Development of Novel Synthetic Methodologies Leveraging its Functional Groups

The unique electronic and steric environment created by the substituents in this compound has spurred the development of novel synthetic methodologies aimed at exploiting its reactivity.

Selective Functionalization at Bromine or Chlorine Sites

The difference in bond dissociation energies between the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to transition metal catalysts, such as palladium(0), making it the preferred site for initial cross-coupling reactions. This regioselectivity can be fine-tuned by the choice of catalyst, ligands, and reaction conditions.

Table 1: Regioselective Cross-Coupling Reactions

| Catalyst System | Reactant | Product | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄ / Base | Arylboronic acid | 4-Aryl-2-chloro-1-(ethylsulfanyl)benzene | High for C-Br functionalization |

Furthermore, metal-halogen exchange reactions, typically employing organolithium or Grignard reagents, can also be controlled to selectively replace either the bromine or chlorine atom. The choice of the organometallic reagent and the reaction temperature are critical parameters in achieving high selectivity. For example, lithium-halogen exchange often occurs preferentially at the bromine position at low temperatures.

Transformations of the Ethylsulfanyl Group to Other Sulfur-Containing Moieties

The ethylsulfanyl group (-SEt) is not merely a passive spectator in the synthetic transformations of this compound. It can be readily transformed into other valuable sulfur-containing functional groups, further expanding the synthetic diversity of its derivatives.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (-SOEt) or a sulfone (-SO₂Et) can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). rsc.orgresearchgate.net These transformations significantly alter the electronic properties of the aromatic ring, influencing the reactivity of the remaining halogen substituents and providing access to a different class of compounds with potential biological or material applications.

Table 2: Oxidation of the Ethylsulfanyl Group

| Reagent | Product |

|---|---|

| H₂O₂ | 4-Bromo-2-chloro-1-(ethylsulfinyl)benzene |

Potential in Functional Materials Science

The structural motifs accessible from this compound are of significant interest in the field of functional materials science, particularly in the development of organic electronic devices and molecular sensors.

Precursor for Advanced Organic Electronic Devices

The derivatization of this compound through cross-coupling reactions can lead to the synthesis of extended π-conjugated systems. Thiophene-fused aromatic systems, for example, are known for their excellent electronic properties and are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnih.govorganic-chemistry.org The presence of the sulfur atom in the ethylsulfanyl group can be exploited in the construction of thiophene (B33073) rings or other sulfur-containing heterocycles.

By strategically introducing different aromatic and heteroaromatic units at the bromo and chloro positions, the electronic properties of the resulting molecules, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned. This molecular-level control is essential for designing materials with optimized performance in electronic devices.

Building Block for Molecular Sensors and Probes

The functional group handles on this compound make it an attractive starting material for the synthesis of molecular sensors and probes. Fluorescent probes, for instance, often consist of a fluorophore unit linked to a receptor that can selectively bind to a specific analyte.

The bromo and chloro positions can be used to attach fluorophoric units or binding sites for ions or small molecules. The sulfur atom can also be incorporated into the receptor design or used as a quenching or signaling unit. The ability to systematically modify the structure of the molecule allows for the rational design of probes with high sensitivity and selectivity for a target analyte.

Despite a comprehensive search for information regarding the industrial applications of the chemical compound This compound , no specific data or research findings on its use as a chemical intermediate in industrial processes could be located in publicly available sources.

Extensive searches were conducted to identify its role in the synthesis of larger, more complex molecules within sectors such as pharmaceuticals, agrochemicals, or materials science. However, these searches did not yield any patents, industrial process descriptions, or research articles that detail the use of this compound as a starting material or key building block for commercial products.

Consequently, it is not possible to provide an article on the "," specifically focusing on its "Industrial Relevance as a Chemical Intermediate," as there is no available information to support the creation of such content.

It is important to note that while information may exist in proprietary industrial databases or internal corporate research, it is not accessible through public searches. Therefore, the requested article cannot be generated based on the available data.

Environmental Fate and Degradation of Haloaryl Thioethers, Including 4 Bromo 2 Chloro 1 Ethylsulfanyl Benzene

Abiotic Transformation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For haloaryl thioethers, key abiotic pathways include photochemical degradation and hydrolysis.

Photochemical degradation is a significant abiotic process for organic compounds in the atmosphere and sunlit surface waters. This process can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances that produce reactive species.

Table 1: General Principles of Photochemical Degradation of Aromatic Compounds

| Degradation Pathway | Description | Influencing Factors | Potential Products |

|---|---|---|---|

| Direct Photolysis | Absorption of UV radiation by the molecule leading to bond cleavage. | Wavelength of light, quantum yield of the compound. | Dehalogenated and oxidized derivatives. |

| Indirect Photolysis | Reaction with photochemically produced reactive species like hydroxyl radicals (•OH). | Concentration of photosensitizers (e.g., humic substances), presence of radical scavengers. | Hydroxylated intermediates, ring cleavage products. nih.gov |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of haloaryl thioethers in aqueous environments is largely dependent on the strength of the carbon-halogen and carbon-sulfur bonds.

Aryl halides are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-halogen bond on an aromatic ring is stronger than in its aliphatic counterpart due to the sp2 hybridization of the carbon and resonance effects. However, hydrolysis can be facilitated under more extreme conditions or in the presence of specific catalysts. The thioether bond, while generally stable, can be susceptible to oxidation.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of persistent organic pollutants from the environment. The degradation of haloaromatic compounds often involves a series of enzymatic reactions.

The microbial degradation of halogenated aromatic compounds has been extensively studied. nih.gov While specific pathways for 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene are not documented, microorganisms have been shown to degrade a wide range of similar compounds. mdpi.comnih.gov The initial steps in the degradation of such compounds often involve either the removal of the halogen substituents or the oxidation of the aromatic ring. The presence of both bromine and chlorine atoms on the aromatic ring of this compound presents a challenge for microbial degradation, as the mechanisms for removing different halogens can vary.

Enzymatic dehalogenation is a key step in the detoxification and metabolism of halogenated organic compounds. nih.gov Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. nih.gov These enzymes can be broadly classified based on their reaction mechanisms, which include hydrolytic, reductive, and oxygenolytic dehalogenation.

Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group from a water molecule.

Reductive dehalogenation is the replacement of a halogen with a hydrogen atom and is particularly important under anaerobic conditions.

Oxygenolytic dehalogenation , often catalyzed by mono- or dioxygenases, involves the incorporation of oxygen into the aromatic ring, which can lead to the spontaneous elimination of the halogen substituent.

The susceptibility of the bromo and chloro substituents in this compound to these enzymatic processes would depend on the specific enzymes produced by the microbial community.

Following initial modifications such as dehalogenation and hydroxylation, the aromatic ring of haloaryl thioethers can be cleaved by dioxygenase enzymes. nih.govpsu.edu This ring fission is a critical step in the complete mineralization of the compound to carbon dioxide, water, and inorganic halides.

The catechol or protocatechuate central pathways are common routes for the degradation of aromatic compounds. nih.gov In these pathways, the aromatic ring is dihydroxylated to form a catechol or a substituted catechol intermediate. This intermediate then undergoes either ortho- or meta-cleavage, catalyzed by intradiol or extradiol dioxygenases, respectively. nih.gov The resulting aliphatic products are then further metabolized through central metabolic pathways. nih.gov The complete degradation of this compound would likely follow a similar sequence of enzymatic reactions.

Table 2: Key Enzymatic Processes in the Biotic Degradation of Haloaromatic Compounds

| Enzymatic Process | Enzyme Class | Function | Example of Substrate Class |

|---|---|---|---|

| Dehalogenation | Dehalogenases | Cleavage of carbon-halogen bonds. nih.gov | Halogenated alkanes and aromatic compounds. |

| Ring Hydroxylation | Mono- and Dioxygenases | Incorporation of one or two hydroxyl groups onto the aromatic ring. | Aromatic hydrocarbons. nih.gov |

Factors Influencing Environmental Persistence and Bioavailability

The environmental persistence and bioavailability of haloaryl thioethers, such as this compound, are governed by a combination of the compound's physicochemical properties and the environmental conditions to which it is exposed. Key factors include the compound's resistance to degradation (both biotic and abiotic), its tendency to partition between environmental compartments (e.g., water, soil, air), and its potential for uptake by living organisms. These characteristics are largely dictated by the molecular structure, specifically the presence and nature of halogen substituents and the thioether linkage.

Physicochemical Properties and Environmental Partitioning

The tendency of a chemical to persist and become bioavailable is strongly linked to its fundamental physicochemical properties, such as water solubility, vapor pressure, and its partition coefficients between different phases, most notably the octanol-water partition coefficient (Kow).

The octanol-water partition coefficient (log Kow) is a critical parameter for predicting the environmental distribution of a substance. A high log Kow value indicates low water solubility (hydrophobicity) and a high affinity for lipids and organic matter. For this compound, the predicted logarithm of the octanol-water partition coefficient (XlogP) is 4.4 uni.lu. This high value suggests a strong tendency for the compound to adsorb to soil organic carbon and sediment, which can act as both a sink and a long-term source in the environment. This partitioning behavior reduces its concentration in the water column, thereby limiting its mobility but increasing its persistence in soil and sediment. The high lipophilicity also indicates a significant potential for bioaccumulation in the fatty tissues of organisms mdpi.com.

The presence of both bromine and chlorine atoms on the aromatic ring contributes significantly to the compound's high lipophilicity. Halogenation generally increases the molecular weight and surface area of a molecule, which can lead to stronger van der Waals interactions and reduced water solubility stackexchange.com. While both are halogens, bromine is larger and more polarizable than chlorine, which can further influence interactions with organic matter stackexchange.com.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Predicted log Kow |

|---|---|---|---|---|

| This compound | 1310947-47-7 | C8H8BrClS | 251.57 | 4.4 uni.lu |

| 1-Bromo-4-chlorobenzene | 106-39-8 | C6H4BrCl | 191.45 | 3.7 nih.gov |

| Benzene (B151609) | 71-43-2 | C6H6 | 78.11 | 2.13 cdc.gov |

Environmental Persistence

Persistence is a measure of the time a chemical remains in a particular environment before being broken down by chemical or biological processes. For this compound, several factors related to its structure suggest a potential for significant environmental persistence.

Abiotic Degradation

Abiotic degradation pathways, such as hydrolysis and photolysis, are important for the breakdown of chemicals in the environment.

Hydrolysis: The thioether bond (C-S-C) is generally more resistant to hydrolysis than an ether bond (C-O-C) under neutral conditions. However, the rate of hydrolysis can be influenced by pH nih.govhenrys-law.org. Studies on thioesters and related compounds have shown that hydrolysis can be slow at neutral pH, with half-lives potentially extending to many days or even longer, but can be accelerated under acidic or basic conditions nih.gov. The presence of electron-withdrawing groups on the aromatic ring, such as chlorine and bromine, could potentially influence the stability of the thioether linkage, though specific data for this compound are not available.

Photolysis: Aromatic compounds containing carbon-halogen bonds are susceptible to degradation by sunlight (photolysis). The energy from ultraviolet radiation can induce the cleavage of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds researchgate.net. The C-Br bond is generally weaker than the C-Cl bond, suggesting that debromination may be a more likely initial step in the photodegradation process. The rate and products of photolysis are highly dependent on the medium (e.g., water, soil surface, atmosphere) and the presence of other substances that can act as photosensitizers mdpi.com.

Biotic Degradation

The breakdown of organic compounds by microorganisms is a primary route of degradation for many pollutants. However, halogenated aromatic compounds are often resistant to microbial attack, classifying them as recalcitrant or persistent nih.govresearchgate.net.

The persistence of this compound will be influenced by:

Halogenation: The presence of two different halogens on the benzene ring increases the compound's stability and resistance to biodegradation. Microorganisms capable of degrading halogenated aromatics often do so through specific enzymatic pathways that cleave the carbon-halogen bond (dehalogenation) nih.gov. The efficiency of these enzymes can be affected by the type, number, and position of the halogens on the aromatic ring.

Thioether Moiety: The sulfur atom and the ethyl group also require specific enzymatic machinery for their metabolism. While many microorganisms can metabolize organosulfur compounds, the combination of a thioether with a di-halogenated aromatic ring presents a complex substrate that may be degraded slowly or only by specialized microbial consortia masterorganicchemistry.com. Degradation half-lives for other complex pesticides in soil can range from tens to hundreds of days, depending on soil type and environmental conditions, providing a general reference for the potential persistence of such molecules mdpi.comekb.eg.

Bioavailability and Bioaccumulation

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Bioaccumulation is the net result of the uptake, storage, and elimination of a substance by an organism.

Bioaccumulation Potential: The high lipophilicity (fat-loving nature) of this compound suggests a high potential for bioaccumulation. Chemicals with a log Kow greater than 3 are often considered to have the potential to bioaccumulate e3s-conferences.org. The predicted log Kow of 4.4 strongly suggests that if organisms are exposed to this compound, it will preferentially partition into their fatty tissues. The ratio of the chemical's concentration in an organism to its concentration in the surrounding water is known as the Bioconcentration Factor (BCF). For hydrophobic compounds, the BCF is often directly correlated with the log Kow mdpi.com. Therefore, this compound is expected to have a significant BCF, leading to its accumulation in aquatic and terrestrial food chains.

| Parameter | Influencing Factor | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| Sorption to Soil/Sediment | log Kow | High | Predicted log Kow of 4.4 suggests strong binding to organic matter. uni.lu |

| Persistence (Biotic) | Molecular Structure (Halogenation, Thioether) | High | Halogenated aromatic structures are generally recalcitrant to microbial degradation. nih.gov |

| Bioaccumulation Potential | log Kow | High | High lipophilicity (log Kow > 3) is a strong indicator for accumulation in fatty tissues. e3s-conferences.org |

| Mobility in Water | Sorption | Low | Strong adsorption to solids limits movement in the aqueous phase. |

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene?

A1. The compound is typically synthesized via nucleophilic substitution. A validated method involves reacting 4-bromo-2-chlorothiophenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Purification is achieved through recrystallization (e.g., using ethanol) or column chromatography (silica gel, hexane/ethyl acetate). Yield optimization (60–75%) depends on stoichiometric ratios and reaction time .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

A2. Advanced optimization strategies include:

- Solvent Selection : DMF enhances solubility but may increase side reactions; switching to THF or acetonitrile reduces byproducts .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

- Flow Chemistry : Continuous flow reactors reduce batch variability and enhance scalability (Table 1) .

Q. Table 1: Optimization Parameters for Large-Scale Synthesis

| Parameter | Small-Scale (Lab) | Large-Scale (Flow Reactor) |

|---|---|---|

| Reaction Time | 24 hours | 6–8 hours |

| Yield | 65% | 80–85% |

| Purity (HPLC) | 95% | 98% |

| Reference |

Basic Characterization

Q. Q3. Which analytical techniques are essential for characterizing this compound?

A3. Standard methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfanyl group at C1, bromo at C4) .

- GC/MS : Verifies molecular ion peak (m/z ≈ 266) and purity (>97%) .

- Elemental Analysis : Validates %C, %H, and %S .

Advanced Characterization

Q. Q4. How to resolve spectral ambiguities caused by overlapping signals in NMR?

A4. Advanced approaches:

- 2D NMR (COSY, HSQC) : Differentiates coupling between adjacent protons (e.g., aromatic vs. ethylsulfanyl protons) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Deuterated analogs simplify peak assignments .

Basic Applications

Q. Q5. What are the primary research applications of this compound?

A5. Key uses include:

- Organic Synthesis : Intermediate for Suzuki couplings (bromo substituent) or sulfonyl chloride derivatives .

- Medicinal Chemistry : Scaffold for antimicrobial or anticancer agents (ethylsulfanyl group enhances lipophilicity) .

Advanced Applications

Q. Q6. How to design derivatives for targeting specific enzymes (e.g., kinases)?

A6. Methodological steps:

Bioisosteric Replacement : Replace bromo with trifluoromethyl to enhance binding affinity .

Docking Studies : Use AutoDock Vina to predict interactions with kinase active sites .

SAR Analysis : Synthesize analogs (e.g., chloro→fluoro substitutions) and test inhibitory activity .

Handling and Stability

Q. Q7. How should the compound be stored to ensure long-term stability?

A7. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid moisture (hygroscopic) and light (degradation via S–C bond cleavage) . Purity degrades by ~5% after 6 months under suboptimal conditions .

Advanced Stability

Q. Q8. What decomposition pathways occur under thermal or photolytic stress?

A8. Mechanistic insights:

- Thermal Degradation (>150°C) : Ethylsulfanyl group cleaves, forming thiol and ethylene .

- Photolysis (UV light) : Homolytic cleavage of C–Br bond generates bromine radicals, leading to aryl ether byproducts .

- Analytical Monitoring : Use TGA/DSC for thermal profiles and LC-MS to identify degradation products .

Data Contradictions

Q. Q9. How to resolve discrepancies in reported reaction yields (e.g., 60% vs. 85%)?

A9. Troubleshooting steps:

Parameter Audit : Compare solvent purity, base strength, and reaction atmosphere (O₂ inhibits thiolate formation) .

Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., oxidation to sulfoxide) .

Reproducibility Tests : Replicate conditions with controlled variables (Table 2) .

Q. Table 2: Case Study – Yield Discrepancy Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.